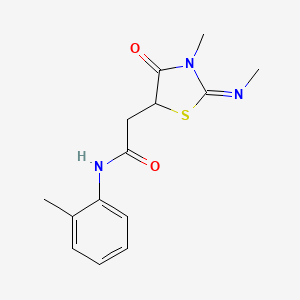

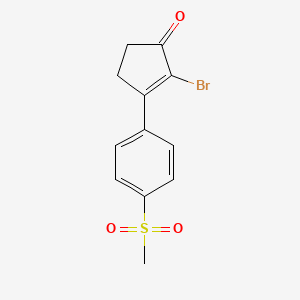

2-Bromo-3-(4-(methylsulfonyl)phenyl)cyclopent-2-enone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Bromo-3-(4-(methylsulfonyl)phenyl)cyclopent-2-enone” is a chemical compound with the molecular formula C12H11BrO3S . It’s a compound that has been the subject of various research studies .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a product was dissolved in tert-butanol and trichloromethane, cooled to 0 °C, and an aqueous solution of OXONE was added dropwise . The reaction was monitored using TLC, and upon completion, the reaction solution was diluted with EA .Applications De Recherche Scientifique

Synthesis of Biaryl Methyl Sulfones

This compound may be used in the synthesis of biaryl methyl sulfones, which are important intermediates in pharmaceuticals and agrochemicals .

Pesticide Intermediates

It has been mentioned as an intermediate in the synthesis of novel pesticide compounds .

COX-2 Inhibitors

There is a reference to its use in the design and synthesis of new COX-2 inhibitors, which are a class of drugs used for pain relief .

Anti-HIV Activity

Indole derivatives, which may include this compound, have been synthesized and screened for their anti-HIV activity .

Mécanisme D'action

Mode of Action

Based on its structure, it can be inferred that the bromine atom might be involved in electrophilic aromatic substitution reactions . The methylsulfonyl group could potentially act as an electron-withdrawing group, stabilizing the highest-occupied molecular orbital (HOMO) .

Biochemical Pathways

Compounds with similar structures are known to participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. For instance, the rate of reaction involving the bromine atom might be influenced by the pH of the environment .

Propriétés

IUPAC Name |

2-bromo-3-(4-methylsulfonylphenyl)cyclopent-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO3S/c1-17(15,16)9-4-2-8(3-5-9)10-6-7-11(14)12(10)13/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDCKVDOJYLMSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)CC2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-(4-(methylsulfonyl)phenyl)cyclopent-2-enone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethoxy]benzoate](/img/structure/B2988746.png)

![5-(methoxymethyl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2988750.png)

![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2988754.png)

![2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2988759.png)